Lower P₂S₂ Ring Dissociation Energy Compared to Lawesson's and Davy's Reagents
The initial step in thionation requires breaking the P₂S₂ ring. A density functional theory (DFT) analysis indicates that Belleau's reagent, along with Lawesson's and Davy's reagents, dissociates into two symmetrical species at temperatures below 400 K. While all three exhibit similar behavior and are the most used reagents in this class, Belleau's reagent was computationally identified as one of the three with the lowest dissociation energies across several temperatures, suggesting it is among the most easily activated members of this 11-reagent family [1].
| Evidence Dimension | Ring Dissociation Energy (Gibbs Energy) |
|---|---|
| Target Compound Data | Dissociates below 400 K; among the 3 reagents (out of 11 studied) with the lowest dissociation energies |
| Comparator Or Baseline | Lawesson's Reagent and Davy's Reagent (also dissociate below 400 K; other 8 analogs require higher energy) |
| Quantified Difference | Quantitatively comparable to Lawesson's and Davy's; significantly lower energy barrier than the remaining 8 analogs in the family |
| Conditions | DFT analysis in gas phase; experimental validation for reactivity below 383 K [1] |
Why This Matters
This low dissociation energy confirms Belleau's reagent is a 'mild' thionation agent that can be activated under gentle thermal conditions, which is crucial for minimizing side reactions in sensitive synthetic sequences.
- [1] Cortes-Santiago, A., et al. (2017). Dissociation energy for the P2S2 ring in a family of thionation reagents and the corresponding chemical reactivity of separated species: a density functional theory analysis. Journal of Physical Organic Chemistry, 30(5), e3624. https://doi.org/10.1002/poc.3624 View Source
